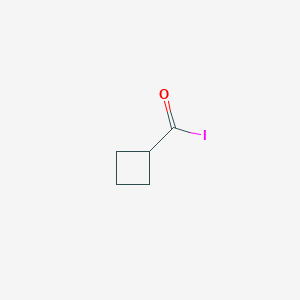
Cyclobutanecarbonyl iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutanecarbonyl iodide is an organic compound with the molecular formula C5H7IO. It is a derivative of cyclobutane, where a carbonyl group is bonded to an iodine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclobutanecarbonyl iodide can be synthesized through several methods. One common approach involves the reaction of cyclobutanecarboxylic acid with iodine and a dehydrating agent such as phosphorus trichloride. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles to laboratory methods. Scaling up the reaction would involve optimizing the reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutanecarbonyl iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group can be reduced to form cyclobutanemethanol derivatives.
Oxidation Reactions: The compound can be oxidized to form cyclobutanecarboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Major Products
Substitution: Cyclobutanecarbonyl azide or cyclobutanecarbonyl cyanide.
Reduction: Cyclobutanemethanol.
Oxidation: Cyclobutanecarboxylic acid.
Aplicaciones Científicas De Investigación
Cyclobutanecarbonyl iodide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of cyclobutanecarbonyl iodide involves its reactivity with various nucleophiles and electrophiles. The carbonyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The iodine atom can be easily substituted, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanecarbonyl chloride: Similar in structure but with a chlorine atom instead of iodine.
Cyclobutanecarboxylic acid: The parent carboxylic acid from which cyclobutanecarbonyl iodide is derived.
Cyclobutanemethanol: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chlorine or bromine analogs. This makes it particularly useful in specific synthetic applications where iodine’s reactivity is advantageous .
Propiedades
Número CAS |
79929-35-4 |
|---|---|
Fórmula molecular |
C5H7IO |
Peso molecular |
210.01 g/mol |
Nombre IUPAC |
cyclobutanecarbonyl iodide |
InChI |
InChI=1S/C5H7IO/c6-5(7)4-2-1-3-4/h4H,1-3H2 |
Clave InChI |
HBCURPCIVIHERE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C(=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



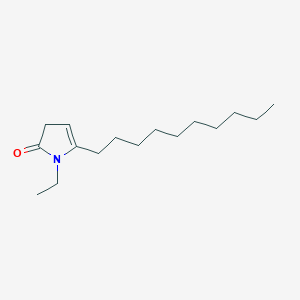
![N-{4-Chloro-2-[(4-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14426565.png)
![Lithium, [diazo(trimethylsilyl)methyl]-](/img/structure/B14426566.png)
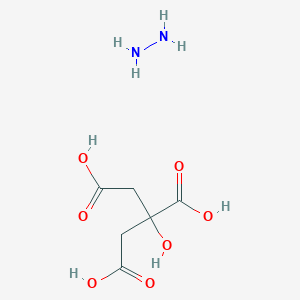
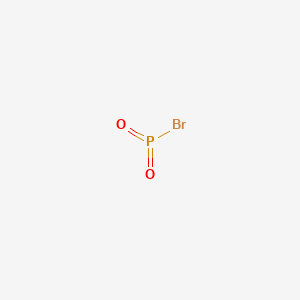
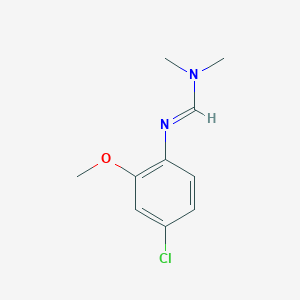
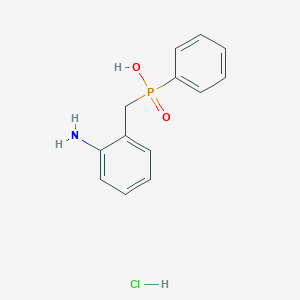
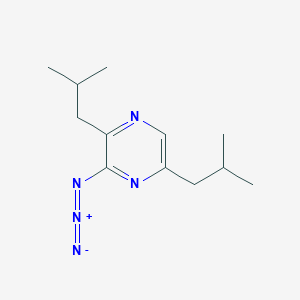
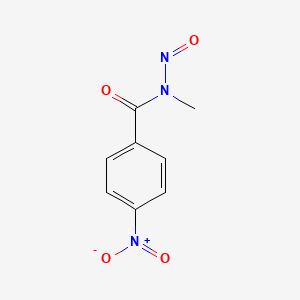
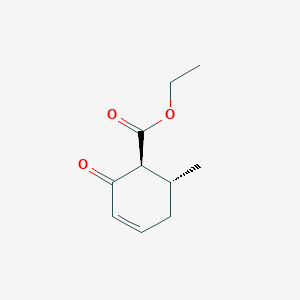
![4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B14426609.png)
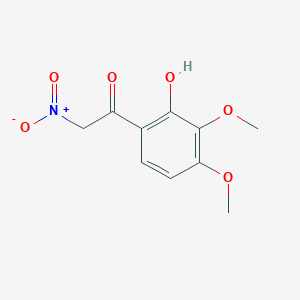
![4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B14426623.png)
